molecular formula C16H21NO3 B13375198 Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate

Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate

Cat. No.: B13375198
M. Wt: 275.34 g/mol
InChI Key: KANXMJVNNVVMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate is an organic compound with a complex structure that includes a piperidine ring, a benzoyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate typically involves the reaction of 3,4-dimethylbenzoyl chloride with methyl 3-piperidinecarboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3,4-dimethylbenzoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate
  • Naphthalene, 2-methyl-1-(3,4-dimethylbenzoyl)-

Uniqueness

Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Biological Activity

Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H19NO3
  • Molecular Weight : 273.32 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Potential : Research indicates that derivatives of piperidine compounds, including this one, have shown cytotoxic effects against several cancer cell lines. For example, studies have demonstrated that related compounds induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial membrane potential disruption .

The mechanism of action for this compound is thought to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors in cancer cells, leading to altered cellular functions and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Studies have reported that related compounds increase ROS levels in cancer cells, contributing to their cytotoxic effects .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer activity of this compound against various human cancer cell lines. The results indicated:

Cell LineIC50 (µM)Selectivity Index
HCT116 (Colon)< 1High
HT29 (Colon)< 1High
CEM (Lymphoma)< 2Moderate
HL-60 (Leukemia)< 2Moderate

The selectivity index suggests that the compound is significantly more toxic to cancer cells than to non-malignant cells, indicating its potential as an anticancer agent .

Case Study 2: Mechanistic Insights

In another study focusing on the mechanism of action, researchers found that treatment with this compound resulted in:

  • Increased levels of caspase-3 activation.
  • Depolarization of the mitochondrial membrane potential.
  • Induction of apoptotic cell death characterized by subG1 accumulation in cell cycle analysis.

These findings underscore the compound's potential as a therapeutic agent targeting apoptotic pathways in cancer cells .

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

methyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate

InChI

InChI=1S/C16H21NO3/c1-11-6-7-13(9-12(11)2)15(18)17-8-4-5-14(10-17)16(19)20-3/h6-7,9,14H,4-5,8,10H2,1-3H3

InChI Key

KANXMJVNNVVMSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.